4-methyl-N-(2-methylpropyl)benzamide
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Overview
Description
4-methyl-N-(2-methylpropyl)benzamide is an organic compound with the molecular formula C12H17NO It is a benzamide derivative, characterized by the presence of a benzene ring substituted with a methyl group and an amide functional group attached to an isobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-methylpropyl)benzamide typically involves the reaction of 4-methylbenzoic acid with 2-methylpropylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
4-methylbenzoic acid+2-methylpropylamine→this compound+H2O
The reaction is usually performed in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-methylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 4-methyl-N-(2-methylpropyl)benzoic acid.
Reduction: 4-methyl-N-(2-methylpropyl)benzylamine.
Substitution: 4-nitro-N-(2-methylpropyl)benzamide or 4-chloro-N-(2-methylpropyl)benzamide.
Scientific Research Applications
4-methyl-N-(2-methylpropyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-methylpropyl)benzamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but common targets include serine proteases and other enzymes involved in metabolic processes.
Comparison with Similar Compounds
4-methyl-N-(2-methylpropyl)benzamide can be compared with other benzamide derivatives, such as:
N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antimicrobial activity.
2,3-dimethoxybenzamide: Used in antioxidant and antibacterial studies.
3-acetoxy-2-methylbenzamide: Exhibits similar chemical properties but with different substituents affecting its reactivity and applications.
Properties
IUPAC Name |
4-methyl-N-(2-methylpropyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(2)8-13-12(14)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJSUIGBFVLACJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357607 |
Source
|
Record name | 4-methyl-N-(2-methylpropyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88358-24-1 |
Source
|
Record name | 4-methyl-N-(2-methylpropyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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